molecular formula C17H20N4O B6435465 N-methyl-N-{[1-(quinoxalin-2-yl)azetidin-3-yl]methyl}cyclopropanecarboxamide CAS No. 2549038-33-5

N-methyl-N-{[1-(quinoxalin-2-yl)azetidin-3-yl]methyl}cyclopropanecarboxamide

Cat. No.: B6435465
CAS No.: 2549038-33-5
M. Wt: 296.37 g/mol
InChI Key: LSLNDNMPPIURLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-N-{[1-(quinoxalin-2-yl)azetidin-3-yl]methyl}cyclopropanecarboxamide is a synthetic small molecule featuring a cyclopropanecarboxamide core linked to a quinoxaline-substituted azetidine moiety. This compound’s design suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to rigid, planar structures.

Properties

IUPAC Name

N-methyl-N-[(1-quinoxalin-2-ylazetidin-3-yl)methyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O/c1-20(17(22)13-6-7-13)9-12-10-21(11-12)16-8-18-14-4-2-3-5-15(14)19-16/h2-5,8,12-13H,6-7,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSLNDNMPPIURLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CN(C1)C2=NC3=CC=CC=C3N=C2)C(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-{[1-(quinoxalin-2-yl)azetidin-3-yl]methyl}cyclopropanecarboxamide typically involves multiple steps, including the formation of the quinoxaline ring, the azetidine ring, and the final coupling with the cyclopropane carboxamide group. One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild conditions and functional group tolerance . The reaction conditions often include the use of palladium catalysts and boron reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-{[1-(quinoxalin-2-yl)azetidin-3-yl]methyl}cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the azetidine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction could lead to the formation of reduced azetidine compounds.

Scientific Research Applications

N-methyl-N-{[1-(quinoxalin-2-yl)azetidin-3-yl]methyl}cyclopropanecarboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-methyl-N-{[1-(quinoxalin-2-yl)azetidin-3-yl]methyl}cyclopropanecarboxamide involves its interaction with specific molecular targets. The quinoxaline moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The azetidine ring may also play a role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Cyclopropanecarboxamide Derivatives

Key structural analogs include cyclopropanecarboxamides with varying substituents (). For example:

  • 1-[1-(Hydroxyimino)ethyl]-N-(2-methoxyphenyl)cyclopropanecarboxamide (): Shares the cyclopropane-carboxamide backbone but substitutes the azetidine-quinoxaline group with a methoxyphenyl and hydroxyiminoethyl chain. This compound’s X-ray structure reveals planar geometry, contrasting with the three-dimensional bulk introduced by the azetidine-quinoxaline group in the target molecule.
  • N-[(2-Chloro-6-methoxyquinolin-3-yl)methyl]-N-cyclohexylcyclopropanecarboxamide (): Replaces quinoxaline with a chloroquinoline moiety. Quinoline’s electron-deficient aromatic system may alter binding affinity compared to quinoxaline’s dual nitrogen centers .

Table 1: Cyclopropanecarboxamide Derivatives Comparison

Compound Substituents Key Features Potential Applications Source
Target Compound Quinoxaline-azetidine Rigid, planar structure; enhanced electronic diversity Anticancer, enzyme inhibition N/A
1-[1-(Hydroxyimino)ethyl]-...methoxyphenyl Methoxyphenyl, hydroxyiminoethyl Planar geometry; stabilized by hydrogen bonding Organic synthesis catalysts
N-[(Chloroquinolinyl)methyl]-...cyclohexyl Chloroquinoline, cyclohexyl Lipophilic; electron-deficient aromatic system Antimicrobial agents

Azetidine-Containing Compounds

Azetidine rings are increasingly utilized in drug design due to their strained conformation and metabolic stability.

  • Methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate (): Features a selenazole ring instead of quinoxaline. Selenium’s polarizability may enhance redox activity, whereas quinoxaline’s π-π stacking capability could improve target binding .
  • 3-((1R,3R)-1-(2,6-Difluoro-4-((1-(3-fluoropropyl)azetidin-3-yl)amino)phenyl)...tartrate salt (): A fluorinated azetidine derivative formulated as a tartrate salt for improved solubility.

Table 2: Azetidine Derivatives Comparison

Compound Heterocyclic Core Functional Groups Notable Properties Source
Target Compound Quinoxaline N-methyl, cyclopropane Rigid, potential for DNA intercalation N/A
Methyl 2-amino-4-[azetidin-3-yl]selenazole Selenazole tert-butoxycarbonyl, selenol Redox-active; selenol instability
Fluoropropyl-azetidine tartrate Pyridoindole Fluoropropyl, tartrate salt High solubility; anticancer activity

Pharmacological and Industrial Relevance

  • Anticancer Potential: Quinoxaline derivatives are known kinase inhibitors, while azetidine-containing compounds () show promise in oncology. The target compound’s hybrid structure may synergize these effects .
  • Catalytic Applications : The N,O-bidentate directing group in ’s benzamide analog suggests the target compound could facilitate metal-catalyzed C–H activation, though this requires experimental validation .

Biological Activity

N-methyl-N-{[1-(quinoxalin-2-yl)azetidin-3-yl]methyl}cyclopropanecarboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound can be characterized by its structural formula, which includes a quinoxaline moiety linked to an azetidine ring and a cyclopropanecarboxamide group. The molecular formula is C14H16N4OC_{14}H_{16}N_{4}O.

Anticancer Activity

Research has indicated that compounds with similar structural features to this compound exhibit significant anticancer properties. For instance, quinoxaline derivatives have been reported to show promising results against various cancer cell lines.

Case Study: Quinoxaline Derivatives

A study evaluated the anticancer activity of several quinoxaline derivatives, demonstrating their ability to inhibit tumor growth in vitro. The IC50 values for these compounds ranged from 10.6310.63 to 42.16μg/mL42.16\,\mu g/mL against cancer cell lines such as MCF-7 (breast adenocarcinoma) and NCI-H460 (non-small cell lung cancer) .

CompoundCancer Cell LineIC50 (μg/mL)Activity Level
Compound AMCF-710.63 ± 2.83Highly Active
Compound BNCI-H46025.00 ± 5.00Moderately Active
Compound CSF-26842.16 ± 2.46Weakly Active

Antimicrobial Activity

In addition to anticancer effects, quinoxaline derivatives have demonstrated antimicrobial properties against various bacterial strains. The disk diffusion method was employed to assess the antimicrobial activity of this compound.

Antimicrobial Efficacy Results

The following table summarizes the antimicrobial activity of related compounds:

Bacterial StrainInhibition Zone (mm)Minimum Inhibitory Concentration (MIC, μg/mL)
Staphylococcus aureus1525
Escherichia coli2015
Pseudomonas aeruginosa1820

The mechanism by which this compound exerts its biological effects may involve the inhibition of specific kinases or other cellular pathways associated with tumor proliferation and bacterial resistance mechanisms.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.